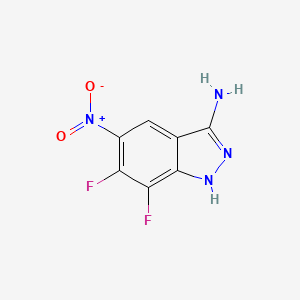

6,7-difluoro-5-nitro-1H-indazol-3-amine

CAS No.:

Cat. No.: VC13635050

Molecular Formula: C7H4F2N4O2

Molecular Weight: 214.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F2N4O2 |

|---|---|

| Molecular Weight | 214.13 g/mol |

| IUPAC Name | 6,7-difluoro-5-nitro-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C7H4F2N4O2/c8-4-3(13(14)15)1-2-6(5(4)9)11-12-7(2)10/h1H,(H3,10,11,12) |

| Standard InChI Key | ZFWKYYCFQXELET-UHFFFAOYSA-N |

| SMILES | C1=C2C(=C(C(=C1[N+](=O)[O-])F)F)NN=C2N |

| Canonical SMILES | C1=C2C(=C(C(=C1[N+](=O)[O-])F)F)NN=C2N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6,7-difluoro-5-nitro-1H-indazol-3-amine , reflecting its substitution pattern on the indazole scaffold. The molecular formula confirms the presence of seven carbon atoms, four hydrogen atoms, two fluorine atoms, four nitrogen atoms, and two oxygen atoms .

Structural Characterization

The indazole core consists of a bicyclic structure with a five-membered ring fused to a six-membered aromatic ring. Key substituents include:

-

Fluorine atoms at positions 6 and 7, enhancing electronegativity and influencing electronic distribution.

-

A nitro group (-NO) at position 5, contributing to electron-withdrawing effects.

-

A primary amine (-NH) at position 3, offering sites for further functionalization .

The SMILES notation C1=C2C(=C(C(=C1[N+](=O)[O-])F)F)NN=C2N and InChIKey ZFWKYYCFQXELET-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Synonyms and Identifiers

This compound is cataloged under multiple identifiers, including:

-

VulcanChem VCID: VC13635050

Alternative names such as SCHEMBL6477758 and F52244 are used in commercial and research contexts .

Synthesis and Preparation

Industrial and Laboratory Production

Industrial-scale synthesis likely employs continuous flow reactors to enhance yield and purity, while laboratory methods may utilize batch processes with reagents like nitric acid (HNO) for nitration and hydrogen fluoride (HF) for fluorination. Sustainable practices, such as solvent recycling and catalytic systems, are critical for minimizing environmental impact.

Physicochemical Properties

Molecular Weight and Composition

The compound’s molecular weight of 214.13 g/mol is calculated from its empirical formula .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume